Aconosine
Overview
Description
This compound is known for its potent pharmacological properties, including its ability to enhance cardiac function, inhibit tumor growth, reduce inflammation, and provide analgesic effects . it is also notorious for its toxic properties, making it a compound of significant interest in both medicinal and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aconosine involves several steps, starting from the extraction of precursor compounds from Aconitum plants. The primary synthetic route includes the amination of tetracyclic or pentacyclic diterpenoids . The reaction conditions typically involve the use of organic solvents such as chloroform or diethyl ether, and the process may include steps like acetylation and benzoylation to modify the functional groups .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound and its derivatives in larger quantities. Techniques such as biotransformation using microbial cultures and chemical synthesis using advanced catalysts are being explored .
Chemical Reactions Analysis
Types of Reactions
Aconosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Aconosine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of diterpene alkaloids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound in various biological assays.
Industry: Used in the development of pharmaceuticals and as a reference compound in toxicological studies.
Mechanism of Action
The mechanism of action of aconosine involves its interaction with various molecular targets and pathways. It primarily exerts its effects by modulating ion channels and receptors in the nervous system. For example, this compound can bind to sodium channels, leading to altered neuronal excitability and pain perception . Additionally, it can interact with various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Aconosine is part of a larger group of diterpene alkaloids, which include compounds like aconitine, mesaconitine, and hypaconitine . Compared to these similar compounds, this compound is unique in its specific structural features and its potent pharmacological effects. For instance, aconitine is known for its strong cardiotoxic effects, while this compound has a more balanced profile of therapeutic and toxic effects .
List of Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Guan-fu base A
- Bulleyaconitine A
Properties
IUPAC Name |
11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQRRVEIUTMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959626 | |
Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38839-95-1 | |
Record name | Aconosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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